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Compound of Interest

Compound Name: 3-Fluoro-4-iodophenol

Cat. No.: B051183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Fluoro-
4-iodophenol, a halogenated phenol derivative of interest in synthetic chemistry, medicinal

chemistry, and materials science. This document outlines the expected outcomes from key

analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS)—offering a foundational understanding for

researchers working with this and structurally related compounds. Detailed experimental

protocols and data interpretation are provided to facilitate laboratory application.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 3-Fluoro-4-
iodophenol. It is important to note that while experimental data for this specific molecule is not

readily available in public databases, these predictions are based on established principles of

spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-2 7.10 - 7.30 dd
J(H,H) ≈ 8.5, J(H,F) ≈

10.0

H-5 6.80 - 6.95 d J(H,H) ≈ 8.5

H-6 7.45 - 7.60 d J(H,F) ≈ 2.5

-OH 4.5 - 6.0 br s -

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-OH) 155 - 158

C-2 118 - 122

C-3 (C-F) 160 - 164 (d, ¹J(C,F) ≈ 240-250 Hz)

C-4 (C-I) 85 - 90

C-5 130 - 135

C-6 110 - 115 (d, ³J(C,F) ≈ 5-10 Hz)

Table 3: Predicted IR Absorption Frequencies
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Vibrational Mode
Predicted Frequency
(cm⁻¹)

Intensity

O-H stretch (hydrogen-

bonded)
3200 - 3550 Strong, Broad

Aromatic C-H stretch 3000 - 3100 Medium

Aromatic C=C stretch 1580 - 1610, 1450 - 1500 Medium to Strong

C-O stretch 1200 - 1260 Strong

C-F stretch 1100 - 1200 Strong

C-I stretch 500 - 600 Medium

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

m/z Proposed Fragment

238 [M]⁺ (Molecular Ion)

111 [M - I]⁺

210 [M - CO]⁺

182 [M - CO - HF]⁺

127 [I]⁺

93 [C₆H₄F]⁺

65 [C₅H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for phenolic compounds and may be adapted for 3-Fluoro-4-
iodophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of 3-Fluoro-4-iodophenol.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Spectrometer: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse experiment

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

Spectrometer: 100 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 1024 or more, depending on sample concentration
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Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove

any moisture.

In an agate mortar, grind 1-2 mg of 3-Fluoro-4-iodophenol with approximately 100-200 mg

of the dry KBr powder until a fine, homogeneous mixture is obtained.

Transfer a portion of the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Data Acquisition:

Spectrometer: FT-IR spectrometer equipped with a DTGS detector.

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32-64

Background: A background spectrum of a pure KBr pellet should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
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Prepare a dilute solution of 3-Fluoro-4-iodophenol in a volatile organic solvent such as

methanol or dichloromethane.

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program that

allows for the elution of the compound.

Ionize the sample using a standard electron energy of 70 eV.

Data Acquisition:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Mass Range: m/z 40 - 400

Scan Speed: Dependant on the instrument and sample introduction method.

Ion Source Temperature: 200-250 °C

Interface Temperature (for GC-MS): 250-280 °C

Visualizations
Spectroscopic Analysis Workflow
The logical flow from sample preparation to data interpretation in the spectroscopic analysis of

3-Fluoro-4-iodophenol is illustrated in the following diagram.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structural Elucidation
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Confirm Structure of
3-Fluoro-4-iodophenol

Click to download full resolution via product page

Spectroscopic analysis workflow for 3-Fluoro-4-iodophenol.

Predicted Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for 3-Fluoro-4-iodophenol
under electron ionization conditions.
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Primary Fragments
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Predicted EI-MS fragmentation of 3-Fluoro-4-iodophenol.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Fluoro-4-iodophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051183#spectroscopic-analysis-of-3-fluoro-4-
iodophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

